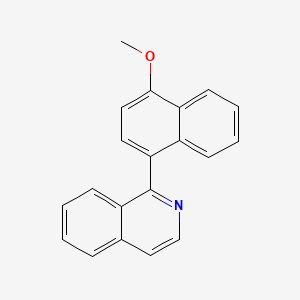
Afatinib Impurity
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Afatinib impurity is a byproduct formed during the synthesis of Afatinib, a potent and irreversible inhibitor of the epidermal growth factor receptor. Afatinib is primarily used in the treatment of non-small cell lung cancer. The impurity can arise from various stages of the synthetic process and needs to be controlled to ensure the purity and efficacy of the final pharmaceutical product.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Afatinib involves a series of chemical reactions, including nitro-reduction, amidation, and salification. During these processes, impurities can form. . The synthetic route for this impurity involves the following steps:
Nitro-reduction: The nitro group is reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Amidation: The amine reacts with an acyl chloride to form an amide.
Salification: The final product is converted into its salt form to improve its stability and solubility.
Industrial Production Methods
In an industrial setting, the synthesis of Afatinib and its impurities is carried out in large-scale reactors with precise control over reaction conditions such as temperature, pressure, and pH. The process is optimized to minimize the formation of impurities and maximize the yield of the desired product. High-performance liquid chromatography (HPLC) is commonly used to monitor the purity of the product and identify any impurities .
化学反应分析
Types of Reactions
Afatinib impurity undergoes various chemical reactions, including:
Oxidation: The impurity can be oxidized to form N-oxide derivatives.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: Halogen atoms in the aromatic ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Halogenation reagents such as chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include N-oxide derivatives, amines, and substituted aromatic compounds .
科学研究应用
Afatinib impurity is primarily studied in the context of pharmaceutical research to understand its formation, control, and impact on the efficacy and safety of Afatinib. It is also used in analytical chemistry to develop and validate methods for impurity profiling and quantification. In medicinal chemistry, studying impurities helps in designing more efficient synthetic routes and improving the overall quality of pharmaceutical products .
作用机制
Afatinib impurity, like Afatinib, targets the epidermal growth factor receptor. It binds covalently to the kinase domains of the receptor, leading to irreversible inhibition of tyrosine kinase autophosphorylation. This results in the downregulation of epidermal growth factor receptor signaling pathways, which are crucial for the proliferation and survival of cancer cells .
相似化合物的比较
Similar Compounds
Gefitinib: Another epidermal growth factor receptor inhibitor used in the treatment of non-small cell lung cancer.
Erlotinib: Similar to Afatinib, it inhibits the epidermal growth factor receptor but with a different binding mechanism.
Osimertinib: A third-generation epidermal growth factor receptor inhibitor that targets specific mutations in the receptor.
Uniqueness
Afatinib impurity is unique in its chemical structure and formation pathway. Unlike other impurities, it is formed specifically during the synthesis of Afatinib and has distinct chemical properties that require specialized analytical methods for detection and quantification .
属性
IUPAC Name |
N-[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]-4-(dimethylamino)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXXDDBFHOBEHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClFN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
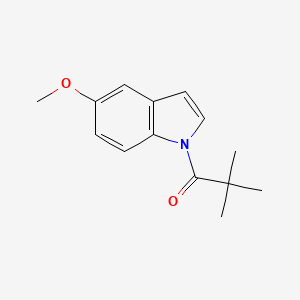
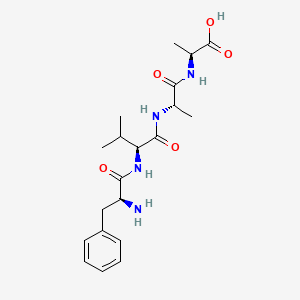
![N-Acetyl-S-[(3S)-1-hydroxyhexan-3-yl]-L-cysteine](/img/structure/B12519188.png)
![Phenol, 2-propyl-4-[(trifluoromethyl)thio]-](/img/structure/B12519197.png)
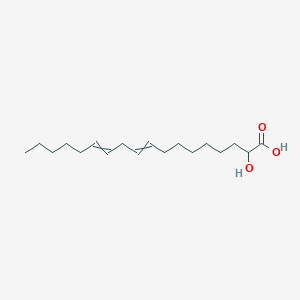
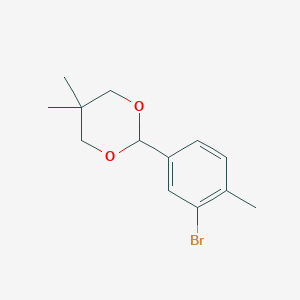
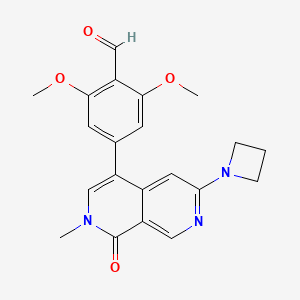
![6-(1-Benzofuran-2-yl)-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12519209.png)
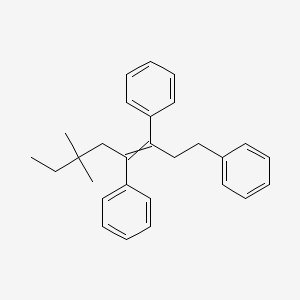
![4-[4-(Benzyloxy)-6-(trifluoromethyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12519221.png)
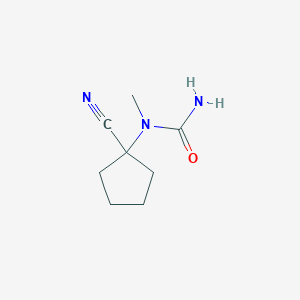
![Ethanone, 1,1'-[1,3-phenylenebis(methyleneoxy-3,1-phenylene)]bis-](/img/structure/B12519235.png)
![Methanone, (3-fluorophenyl)[2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]-](/img/structure/B12519237.png)
